Sodium 4-hydroxyhexanoate

Description

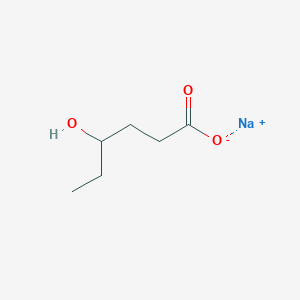

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11NaO3 |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

sodium;4-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

JTDPKTPHTKVRSF-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CCC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies of Sodium 4 Hydroxyhexanoate

Methodologies for the Chemical Synthesis of Sodium 4-Hydroxyhexanoate

The chemical synthesis of this compound primarily involves the preparation of its corresponding acid, 4-hydroxyhexanoic acid, followed by a neutralization or saponification step. The key challenge lies in controlling the stereochemistry and regiochemistry during the synthesis of the acid precursor.

Enantioselective and Regioselective Synthesis Approaches for 4-Hydroxyhexanoic Acid Precursors

Achieving high enantiomeric and regiomeric purity in 4-hydroxyhexanoic acid is critical for applications such as the production of stereoregular polymers. Several advanced synthetic strategies have been developed to this end.

Catalytic hydrogenation is a scalable method for producing 4-hydroxyhexanoic acid from levulinic acid derivatives using ruthenium or palladium catalysts, offering yields as high as 90-95%. For enantioselective synthesis, asymmetric methodologies are employed. One notable approach is the chiral base-catalyzed Kornblum-DeLaMare rearrangement. This method has been used to create enantioenriched 4-hydroxyenones from dienes in a two-step process involving photochemical dioxygenation followed by a desymmetrization of the resulting endoperoxide with a cinchona alkaloid catalyst. nih.gov

Another powerful strategy is the kinetic resolution of racemic precursors using enzymes. For instance, lipases, such as Candida antarctica lipase, have been successfully used for the resolution of racemic alcohols like oct-1-en-3-ol, a structural analogue, to prepare enantiomerically pure compounds. nih.gov This principle can be applied to the resolution of racemic 4-hydroxyhexanoic acid or its esters. Furthermore, modern asymmetric hydrogenation techniques using iridium catalysts present a potential route for the enantioselective reduction of a suitable unsaturated precursor to form the chiral center at the C4 position. rsc.org

The table below summarizes key findings in the synthesis of 4-hydroxyhexanoic acid precursors.

| Method | Precursor/Substrate | Catalyst/Reagent | Key Finding | Yield (%) | Ref. |

| Catalytic Hydrogenation | Levulinic Acid Derivatives | Ru/C | Scalable, avoids harsh oxidants. | 90-95 | |

| Kornblum-DeLaMare Rearrangement | Dienes | Cinchona Alkaloid | Produces enantioenriched 4-hydroxyenones. | N/A | nih.gov |

| Enzymatic Resolution | Racemic oct-1-en-3-ol | Candida antarctica Lipase | Produces enantiomers with high optical purity (>97% ee). | 70 | nih.gov |

| Hydrolysis of Esters | Methyl/Ethyl 4-hydroxyhexanoate | H₂SO₄ or NaOH | Standard method for generating the acid from its ester. | 80-90 |

Optimization of Salt Formation and Isolation Techniques for this compound

The conversion of 4-hydroxyhexanoic acid or its esters to this compound is typically achieved through basic hydrolysis (saponification) or neutralization. The optimization of this process is crucial for achieving high purity and yield.

The standard procedure involves reacting an ester of 4-hydroxyhexanoic acid, such as ethyl 4-hydroxyhexanoate, with a stoichiometric or slight excess of sodium hydroxide (B78521) (NaOH) in a polar solvent system like water, methanol (B129727), or a mixture thereof. prepchem.com The reaction progress can be monitored by pH changes and is generally conducted at room temperature or with gentle heating to ensure complete conversion.

Isolation of the sodium salt involves several steps. After the reaction is complete, the mixture can be diluted with water and washed with an organic solvent like diethyl ether to remove any unreacted starting material or non-polar impurities. prepchem.com If the starting material is the free acid, a simple neutralization with sodium hydroxide or sodium bicarbonate is performed. The aqueous layer containing the this compound can then be concentrated in vacuo or lyophilized to obtain the solid product. For purification, acidification of the aqueous layer with a strong acid (e.g., HCl) will precipitate the free 4-hydroxyhexanoic acid, which can be extracted with an organic solvent, purified, and then carefully neutralized to form the high-purity sodium salt. prepchem.com

| Parameter | Condition | Purpose | Ref. |

| Reagent | Sodium Hydroxide (NaOH) | Hydrolyzes the ester or neutralizes the acid. | prepchem.com |

| Solvent | Water, Methanol/Water | Dissolves the reactants and facilitates the reaction. | prepchem.com |

| Temperature | Room Temperature to 50°C | Controls reaction rate and prevents side reactions. | |

| Purification | Extraction with organic solvent | Removes non-polar impurities. | prepchem.com |

| Isolation | Evaporation or Lyophilization | Recovers the solid sodium salt from the aqueous solution. | rsc.org |

Biocatalytic and Enzymatic Routes to 4-Hydroxyhexanoates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are being explored for the production of various hydroxyalkanoates, including 4-hydroxyhexanoate precursors.

Investigation of Enzyme Systems for Hydroxyhexanoate Biosynthesis

The targeted synthesis of 4-hydroxyhexanoates can be achieved by leveraging specific enzyme classes that catalyze hydroxylation, esterification, or oxidation reactions with high selectivity.

Oxygenating Enzymes: Cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are particularly promising for the selective hydroxylation of C-H bonds. nih.gov By engineering the active site of these enzymes, it is possible to control the regioselectivity of the hydroxylation on a fatty acid chain. For example, a fungal peroxygenase has been engineered for the highly regioselective ω-1 hydroxylation of fatty acids, demonstrating the potential to specifically target the C4 position of a hexanoic acid derivative. researchgate.net Lipoxygenases (LOX) are another class of enzymes that catalyze the regio- and stereo-specific hydroperoxidation of polyunsaturated fatty acids, which can then be reduced to the corresponding hydroxy fatty acid. mdpi.com

Hydrolases: Lipases are widely used for the kinetic resolution of racemic hydroxy acids or their esters. For instance, Lipase CAL-B shows high regioselectivity in the esterification of 4-hydroxyhexanoic acid, preferentially reacting with primary alcohols over secondary ones. This selectivity can be exploited in resolution processes to separate enantiomers.

| Enzyme Class | Example | Reaction Type | Application | Ref. |

| Peroxygenases | Engineered Fungal UPO | C-H Hydroxylation | Regioselective synthesis of hydroxy fatty acids. | researchgate.net |

| Lipoxygenases (LOX) | Plant LOX | Dioxygenation | Regio- and stereospecific synthesis of hydroperoxy fatty acids. | mdpi.com |

| Lipases | Candida antarctica Lipase B (CAL-B) | Esterification / Hydrolysis | Kinetic resolution of racemic hydroxy acids/esters. | |

| Alcohol Dehydrogenases (ADH) | ADH from Lactobacillus kefir | Oxidation / Reduction | Interconversion of hydroxyl and keto groups. | nih.gov |

Development of Whole-Cell Biotransformation Processes for 4-Hydroxyhexanoic Acid Production

Whole-cell biocatalysis utilizes the entire metabolic machinery of a microorganism to perform multi-step enzymatic transformations, often starting from simple and inexpensive feedstocks. While specific processes for 4-hydroxyhexanoic acid are still under development, processes for structurally related compounds like 6-hydroxyhexanoic acid (6-HA) provide a blueprint.

Recombinant Pseudomonas taiwanensis strains have been engineered to produce 6-HA directly from cyclohexane (B81311) in a single step via a four-enzyme cascade. frontiersin.org This process has been characterized in stirred-tank bioreactors, revealing critical factors such as substrate toxicity and product inhibition that limit final titers. frontiersin.org Research showed that whole-cell activity is subject to substrate inhibition, and maintaining stable enzyme levels is crucial for long-term biotransformation. frontiersin.orgnih.gov

Similarly, Gluconobacter oxydans has been used for the biotransformation of 1,6-hexanediol (B165255) into adipic acid, with 6-HA as a key intermediate. d-nb.info Optimization of process parameters such as pH, aeration, and substrate concentration was shown to be critical for maximizing yield. For example, maintaining a neutral pH was essential for the complete conversion of the intermediate 6-HA to the final product. d-nb.info These studies highlight that developing a successful whole-cell process for 4-hydroxyhexanoic acid will require careful strain engineering, optimization of fermentation conditions, and potentially the implementation of in situ product removal strategies to overcome toxicity and inhibition issues.

| Organism | Substrate | Product | Key Findings | Ref. |

| Pseudomonas taiwanensis (recombinant) | Cyclohexane | 6-Hydroxyhexanoic Acid | Achieved 25 mM product titer; performance limited by product inhibition and substrate toxification. | frontiersin.org |

| Gluconobacter oxydans | 1,6-Hexanediol | Adipic Acid (via 6-HHA) | Complete conversion achieved with >99% yield by controlling pH and substrate feed. | d-nb.info |

| Acidovorax sp. CHX100 (mutant) | Cycloalkanes | ω-Hydroxycarboxylic acids | Deletion of 6-hydroxyhexanoate (B1236181) dehydrogenase enables accumulation of the hydroxy acid. | researchgate.net |

Reaction Mechanisms Involving this compound as a Synthetic Intermediate

The primary role of 4-hydroxyhexanoate as a synthetic intermediate is as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as carbon and energy storage materials.

In this mechanism, 4-hydroxyhexanoic acid, derived from the sodium salt, is first activated to its thioester with coenzyme A, forming 4-hydroxyhexanoyl-CoA. This activation is an ATP-dependent step. The 4-hydroxyhexanoyl-CoA monomer is then incorporated into the growing polyester (B1180765) chain by the enzyme PHA synthase. This process allows bacteria, such as recombinant Pseudomonas putida, to create terpolyesters containing 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxyhexanoate (B1247844) (3HHx), and 4-hydroxyhexanoate (4HHx) units when fed the appropriate precursors. The incorporation of 4HHx monomers into the polymer backbone can significantly alter the material's physical properties, such as its thermal stability and biodegradability.

Another fundamental reaction involves the cyclization of the parent acid. Upon acidification, this compound is converted to 4-hydroxyhexanoic acid, which can undergo a spontaneous or acid-catalyzed intramolecular esterification (lactonization). Because the hydroxyl group is at the C4 position, this reaction yields the thermodynamically stable five-membered ring, γ-caprolactone.

Exploration of Nucleophilic Acyl Substitution Mechanisms in Derivatization Reactions

Derivatization of this compound, or more commonly its corresponding acid or ester forms, primarily proceeds through nucleophilic acyl substitution. This class of reaction is fundamental to interconverting carboxylic acid derivatives and involves the replacement of a leaving group on an acyl carbon with a nucleophile. vanderbilt.edumasterorganicchemistry.com The reaction universally proceeds through a two-stage mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. vanderbilt.eduyoutube.com

The specific pathway, whether acid- or base-catalyzed, depends on the reactants and conditions.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is accelerated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. The esterification of 4-hydroxyhexanoic acid with an alcohol (e.g., methanol or ethanol) is a classic example of this mechanism. byjus.com

The process can be summarized in the following steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The weakly nucleophilic alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of Leaving Group: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and yield the final ester product. byjus.comlibretexts.org

Base-Catalyzed/Strong Nucleophile Mechanism: In the presence of a strong nucleophile or under basic conditions, the mechanism does not require initial activation of the carbonyl group. The potent nucleophile directly attacks the electrophilic carbonyl carbon. youtube.combyjus.com A common example is saponification, the hydrolysis of an ester using a base like sodium hydroxide, which is the reverse of esterification. vanderbilt.edu

The mechanism for the reaction of a 4-hydroxyhexanoyl derivative (like an acid chloride) with a strong nucleophile (like an amine) follows these steps:

Nucleophilic Attack: The nucleophile directly attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). In this single, concerted step, the leaving group is ejected.

The following table outlines the key mechanistic differences in the derivatization of 4-hydroxyhexanoic acid.

Table 1: Mechanistic Pathways for Nucleophilic Acyl Substitution of 4-Hydroxyhexanoate Derivatives

| Mechanistic Step | Acid-Catalyzed (e.g., Esterification) | Base-Catalyzed / Strong Nucleophile (e.g., Amidation of Acyl Chloride) |

|---|---|---|

| Step 1 | Protonation of carbonyl oxygen to activate the substrate. | Direct nucleophilic attack on the carbonyl carbon. |

| Step 2 | Attack by a weak nucleophile (e.g., alcohol). | Formation of a tetrahedral alkoxide intermediate. |

| Step 3 | Proton transfer to create a good leaving group (H₂O). | Collapse of the intermediate, reforming the C=O bond. |

| Step 4 | Elimination of the leaving group. | Expulsion of the leaving group (e.g., Cl⁻). |

| Step 5 | Deprotonation to yield the final product. | - |

Kinetic and Thermodynamic Studies of Reactions Utilizing this compound

The reactivity and stability of this compound are governed by kinetic and thermodynamic factors, which are particularly evident in its equilibrium with its corresponding lactone, γ-caprolactone. The interconversion between the open-chain hydroxy acid and the cyclic ester is a critical reaction that influences its applications, especially in polymerization.

Thermodynamic Considerations:

The thermodynamics of the ring-opening of lactones to form hydroxy acids (or their salts) are closely related to the stability of the cyclic structure. The primary driving force for the polymerization of lactones, which is essentially a repeated ring-opening and ester formation process, is the relief of ring strain. acs.org

Ring Strain: Six-membered rings like γ-caprolactone (the lactone of 4-hydroxyhexanoic acid) possess moderate ring strain. This strain makes the ring-opening reaction to form the linear hydroxy acid thermodynamically favorable under certain conditions.

Equilibrium Position: The position of the equilibrium between the lactone and the open-chain hydroxy acid is influenced by factors like temperature, concentration, and solvent. Theoretical studies using Density Functional Theory (DFT) on related systems have shown that alkyl substitutions on the lactone ring can make the hydrolysis reaction more thermodynamically disfavored. nih.gov The equilibrium constant (K_eq) for the hydrolysis/lactonization reaction dictates the maximum achievable conversion.

Kinetic Analysis:

Kinetic studies provide insight into the rates of both the forward (lactonization) and reverse (hydrolysis) reactions. While specific kinetic data for this compound is not extensively published, analogies can be drawn from similar systems.

Rate Constants: Studies on the lactonization of other hydroxy acids, such as gluconic acid, have determined specific rate constants for both the ring-closing (k₁) and ring-opening (k₋₁) reactions. osti.gov For instance, the δ-lactonization of gluconic acid was found to have a rate constant (k₁) of 3.2 x 10⁻⁵ s⁻¹, while the hydrolysis of the lactone had a rate constant (k₋₁) of 1.1 x 10⁻⁴ s⁻¹. osti.gov A similar experimental approach could be used to quantify the kinetics of the 4-hydroxyhexanoate/γ-caprolactone system.

Enzyme Catalysis: Enzymes such as paraoxonase (PON1) can catalyze both lactone hydrolysis and the reverse lactonization reaction. The observed rates in such systems are dependent on the thermodynamic drive, which changes as the reaction approaches equilibrium. researchgate.net

Saturable Kinetics: Pharmacokinetic studies of the close structural analog, gamma-hydroxybutyrate (GHB), reveal that its metabolism and transport exhibit capacity-limited or saturable kinetics. researchgate.netnih.gov This means that at higher concentrations, the rate of processing does not increase proportionally with the dose, a phenomenon often due to the saturation of enzymes or transporter proteins. researchgate.netdiva-portal.org This suggests that biological or enzymatic reactions involving this compound could also follow non-linear Michaelis-Menten kinetics.

The table below presents a hypothetical data set for the lactonization-hydrolysis equilibrium of 4-hydroxyhexanoic acid, based on principles from related studies. osti.gov

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the 4-Hydroxyhexanoic Acid ⇌ γ-Caprolactone + H₂O Equilibrium

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| Lactonization Rate Constant | k_forward | 2.5 x 10⁻⁵ s⁻¹ | Rate of ring closure to form the lactone. |

| Hydrolysis Rate Constant | k_reverse | 9.5 x 10⁻⁵ s⁻¹ | Rate of ring opening of the lactone. |

| Equilibrium Constant | K_eq | 0.263 | Ratio of k_forward / k_reverse; indicates the equilibrium favors the open-chain form. |

Integration of Sodium 4 Hydroxyhexanoate into Advanced Polymeric Systems

Design and Synthesis of Monomers Incorporating 4-Hydroxyhexanoate Moieties

The transformation of 4-hydroxyhexanoic acid into polymerizable monomers is the foundational step for its use in advanced materials. This process involves careful design considerations to ensure compatibility with modern polymerization techniques and to tailor the properties of the final polymer.

Rational Design Principles for Bio-Derived Monomers from 4-Hydroxyhexanoic Acid

The rational design of monomers from bio-derived sources like 4-hydroxyhexanoic acid is guided by principles of sustainability and performance. The primary goal is to leverage the inherent chemical functionality of the bio-derived molecule to create polymers with desirable characteristics. Key design principles include:

Feedstock Sustainability: Utilizing renewable feedstocks is paramount. 4-Hydroxyhexanoic acid can be produced through microbial fermentation processes, offering a sustainable alternative to petroleum-based feedstocks. mit.edu The design of metabolic pathways in microorganisms is a key strategy to produce not only 4-hydroxyhexanoic acid but also a variety of other hydroxy acids, expanding the library of available bio-based monomers. mit.edu

Monomer Prioritization: Monomers are selected and designed based on their potential to impart specific properties to the resulting polymer. For instance, incorporating monomers like 4-hydroxyhexanoate into a polymer backbone can reduce thermal instability and improve flexibility compared to more brittle biopolymers like poly(3-hydroxybutyrate). mit.edunih.gov

Chemical Versatility: The structure of 4-hydroxyhexanoic acid, with its hydroxyl and carboxylic acid groups, allows for its direct use in polycondensation reactions or its conversion into other monomer types, such as lactones for ring-opening polymerization. nih.govacs.org This versatility is a critical design consideration for accessing a wide range of polymer architectures and properties.

Control of Material Properties: The chemical structure of fatty acid-derived monomers enables significant control over the final material's properties. researchgate.net Factors such as chain length and the presence of functional groups are strategically used to tailor characteristics like crystallinity, melting point, and mechanical strength in the resulting polymer. researchgate.netmdpi.com

Controlled Functionalization of the Hydroxyhexanoate Scaffold for Polymerization

To be used in various advanced polymerization techniques, the basic 4-hydroxyhexanoate scaffold often requires chemical modification. This controlled functionalization introduces specific reactive groups that are amenable to different polymerization mechanisms.

Esterification: The carboxylic acid group of 4-hydroxyhexanoic acid can be reacted with an alcohol containing a polymerizable moiety, such as 2-hydroxyethyl methacrylate (B99206), to form a monomer suitable for radical polymerization. This creates a molecule with a terminal vinyl group ready for polymerization, while the core 4-hydroxyhexanoate structure is incorporated as a side chain. This approach has been used for similar hydroxy acids. researchgate.net

Lactone Formation: 4-hydroxyhexanoic acid can undergo intramolecular cyclization (lactonization) to form γ-hexalactone. This lactone is a key monomer for ring-opening polymerization (ROP), a powerful technique for producing well-defined biodegradable polyesters. nih.govnih.gov

Macroinitiator Synthesis: Polymers containing hydroxyl groups, such as polyhydroxyalkanoates (PHAs), can be chemically modified to act as macroinitiators for other polymerization types. For example, the terminal hydroxyl groups of a low molecular weight poly(4-hydroxyhexanoate) could be reacted with a compound like 4,4'-azobis(4-cyanopentanoyl chloride) to create a macroazo initiator for free radical polymerization, enabling the synthesis of block copolymers. researchgate.net This strategy combines the biodegradable segment with other functional polymer blocks. researchgate.netresearchgate.net

Advanced Polymerization Techniques for 4-Hydroxyhexanoate-Derived Macromolecules

The choice of polymerization technique is crucial for controlling the architecture, molecular weight, and properties of the final polymer. For 4-hydroxyhexanoate-derived monomers, controlled radical polymerization and ring-opening polymerization are particularly significant.

Controlled Radical Polymerization Strategies for Precision Architectures

Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. sigmaaldrich.com While conventional free radical polymerization can be used, CRP methods offer superior control.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT): These are two of the most powerful CRP techniques. sigmaaldrich.comacs.org A 4-hydroxyhexanoate-based monomer, functionalized with a vinyl group (e.g., a methacrylate), could be polymerized using ATRP or RAFT. This would allow for the creation of well-defined homopolymers or block copolymers where a poly(4-hydroxyhexanoate methacrylate) segment is combined with other polymer blocks to create materials with tailored properties for applications like drug delivery or surface modification. researchgate.netsigmaaldrich.com

Macroinitiator Approach: A polyester (B1180765) segment derived from 4-hydroxyhexanoate can be functionalized to initiate the CRP of other monomers. For instance, a dihydroxy-terminated poly(4-hydroxyhexanoate) can be converted into a macroazo initiator. researchgate.net This macroinitiator can then be used in the free radical polymerization of a vinyl monomer like dimethylaminoethyl methacrylate (DMAEMA) to yield a block copolymer, combining the biodegradable polyester block with a functional polybase block. researchgate.net This method allows for precise control over the architecture by leveraging the distinct properties of each block.

Ring-Opening Polymerization for the Synthesis of Biodegradable Poly(esters)

Ring-opening polymerization (ROP) of lactones is a primary method for synthesizing high molecular weight, biodegradable aliphatic polyesters with controlled structures. magtech.com.cn The corresponding lactone of 4-hydroxyhexanoic acid, γ-hexalactone, is an ideal monomer for this process.

Mechanism and Catalysis: The ROP of lactones proceeds under mild conditions and avoids the formation of small molecule byproducts, which is a common issue in polycondensation. magtech.com.cn The polymerization can be catalyzed by a variety of systems, including metal-based catalysts and, more recently, metal-free organocatalysts. magtech.com.cnrsc.org Organocatalysts like thiourea-amines and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are attractive due to their low toxicity, making the resulting polyesters more suitable for biomedical applications. magtech.com.cn

Copolymerization: A key advantage of ROP is the ability to create random or block copolymers by using a mixture of different lactones. mdpi.com For example, γ-hexalactone can be copolymerized with other lactones like ε-caprolactone or lactide to fine-tune the properties of the resulting polyester. nih.govmdpi.com This strategy allows for the creation of materials with a wide spectrum of degradation rates, thermal properties, and mechanical performance. The resulting copolymers, such as P(3HB-co-6HHx), often exhibit lower glass transition temperatures and melting points compared to the homopolymers, leading to more flexible materials. nih.gov

Advanced Analytical and Spectroscopic Characterization of Sodium 4 Hydroxyhexanoate and Its Derivatives

High-Resolution Spectroscopic Methods for Molecular Structure Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular identity and structure of Sodium 4-hydroxyhexanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete molecular profile.

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 4-hydroxyhexanoate structure. utexas.edubitesizebio.com While a one-dimensional spectrum provides initial information on the chemical environment of the nuclei, two-dimensional experiments like COSY, HSQC, and HMBC are required to piece together the complete molecular puzzle.

¹H and ¹³C NMR Chemical Shift Prediction: Based on the structure of the 4-hydroxyhexanoate anion, the chemical shifts can be predicted. The protons alpha to the carboxylate group (C2) are expected to be deshielded, as are the protons on the carbon bearing the hydroxyl group (C4). aocs.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds. For 4-hydroxyhexanoate, COSY would show correlations between adjacent protons along the carbon chain, such as H2↔H3, H3↔H4, H4↔H5, and H5↔H6, confirming the carbon backbone connectivity. utexas.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the link from the protons at C2 and C3 to the carboxylate carbon (C1), and correlations from protons at C3, C5, and C6 to the hydroxyl-bearing carbon (C4), cementing the positions of the functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxyhexanoate Predicted values are based on standard chemical shift tables and substituent effects. Actual values may vary based on solvent and pH.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COO⁻) | - | ~180 |

| C2 (-CH₂) | ~2.2 | ~35 |

| C3 (-CH₂) | ~1.6 | ~30 |

| C4 (-CHOH) | ~3.8 | ~68 |

| C5 (-CH₂) | ~1.4 | ~38 |

| C6 (-CH₃) | ~0.9 | ~14 |

Key Predicted 2D NMR Correlations for 4-Hydroxyhexanoate

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY (¹H-¹H) | H2↔H3, H3↔H4, H4↔H5, H5↔H6 | Confirms the linear C2-C6 alkyl chain connectivity. |

| HSQC (¹H-¹³C) | H2↔C2, H3↔C3, H4↔C4, H5↔C5, H6↔C6 | Assigns each carbon to its directly bonded proton(s). |

| HMBC (¹H-¹³C) | H2, H3 ↔ C1; H3, H5 ↔ C4; H5, H6 ↔ C4 | Confirms positions of carboxylate and hydroxyl groups. |

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, a strong, broad absorption band is expected for the O-H stretch of the hydroxyl group (~3300 cm⁻¹). The C-H stretching of the alkyl chain will appear just below 3000 cm⁻¹. The most characteristic bands for the carboxylate (COO⁻) group are the strong asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1440 cm⁻¹) stretching vibrations. researchgate.netmsu.edu A C-O stretching band for the secondary alcohol would also be present around 1060-1100 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The C-H stretching vibrations (~2800-3000 cm⁻¹) and C-C skeletal vibrations (~1000-1200 cm⁻¹) of the alkyl backbone are expected to produce strong signals. s-a-s.org While the O-H stretch is typically weak in Raman, the symmetric carboxylate stretch may be visible. The complementarity of the two techniques provides a more complete vibrational analysis.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3400 (broad) | Strong | Weak |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong | Strong |

| C=O Asymmetric Stretch | -COO⁻ | 1550 - 1610 | Strong | Weak-Medium |

| C=O Symmetric Stretch | -COO⁻ | 1400 - 1440 | Medium-Strong | Medium |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1470 | Medium | Medium |

| C-O Stretch | Secondary Alcohol | 1060 - 1100 | Strong | Weak |

| C-C Stretch | Alkyl Backbone | 1000 - 1200 | Weak | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to confirm its structure. youtube.com

Accurate Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. For the 4-hydroxyhexanoate anion (C₆H₁₁O₃⁻), the theoretical monoisotopic mass is 131.0714 Da. An experimental HRMS measurement confirming this mass would provide strong evidence for its elemental composition.

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments involve the isolation of a parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For the 4-hydroxyhexanoate anion, characteristic fragmentation pathways would include:

Loss of Water: A neutral loss of H₂O (18 Da) from the parent ion, resulting from the hydroxyl group.

Loss of Carbon Dioxide: Decarboxylation leading to a loss of CO₂ (44 Da).

Alpha Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, which could lead to the loss of an ethyl radical.

Predicted HRMS Data and Fragmentation for the 4-Hydroxyhexanoate Anion

| Ion | Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M-H]⁻ | C₆H₁₁O₃⁻ | 131.0714 | Parent Ion |

| [M-H-H₂O]⁻ | C₆H₉O₂⁻ | 113.0608 | Fragment from loss of water |

| [M-H-CO₂]⁻ | C₅H₁₁O⁻ | 87.0815 | Fragment from loss of carbon dioxide |

| [M-H-C₂H₅]⁻ | C₄H₆O₃⁻ | 102.0322 | Fragment from alpha-cleavage (loss of ethyl radical) |

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic methods are paramount for assessing the purity of this compound and for separating its different isomeric forms, which is critical given its chiral nature.

This compound possesses a stereocenter at the C4 position, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Enantioselective High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying these stereoisomers. vt.edu

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs: Columns such as Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) are widely used and have proven effective for separating a broad range of chiral compounds, including hydroxy acids. vt.edunih.gov Separation is often achieved using a normal-phase mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure proper peak shape for the acidic analyte. chromatographyonline.com

Anion-Exchange CSPs: Chiral selectors based on quinine or quinidine (e.g., CHIRALPAK QN-AX) are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The separation mechanism involves an ionic exchange between the anionic analyte and the protonated chiral selector on the stationary phase. chiraltech.com

Exemplary Enantioselective HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (due to carboxylate chromophore) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This makes it ideal for identifying and quantifying this compound in complex biological matrices like plasma, urine, or in reaction mixtures. mdpi.commdpi.com

The analysis typically involves:

Sample Preparation: A protein precipitation or liquid-liquid extraction step to remove interfering macromolecules from the biological sample.

Chromatographic Separation: Reversed-phase HPLC (e.g., using a C18 column) is commonly employed to separate 4-hydroxyhexanoic acid from other small molecules based on polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with a pH modifier like formic acid, is used. lipidmaps.org

Ionization and Detection: The column eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions. For 4-hydroxyhexanoic acid, negative ion mode is preferred, detecting the deprotonated molecule [M-H]⁻ at m/z 131.07. The mass spectrometer provides high selectivity, minimizing interference from co-eluting matrix components. nih.govbioanalysis-zone.com For quantitative studies, tandem MS (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for superior sensitivity and specificity.

Typical LC-MS Method Parameters for Analysis in a Biological Matrix

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS Detection | Scan for m/z 131.07 or MRM transition (e.g., 131.1 → 113.1) |

Physicochemical Characterization of 4-Hydroxyhexanoate-Containing Polymeric Materials

The functional properties of polymeric materials derived from 4-hydroxyhexanoate are intrinsically linked to their physicochemical characteristics. A comprehensive understanding of these properties at molecular and supramolecular levels is essential for tailoring materials for specific applications. This section details the advanced analytical and spectroscopic techniques employed to characterize the molecular weight, thermal behavior, and structural organization of these polymers.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. agilent.comwikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute first as they are excluded from the pores of the chromatography column packing material, while smaller molecules penetrate the pores and have a longer retention time. selectscience.net This analysis provides critical parameters such as the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI or Ð), which is the ratio of Mw to Mn (Mw/Mn). selectscience.netmdpi.com The PDI value indicates the breadth of the molecular weight distribution in the polymer sample. mdpi.com

In the characterization of polyhydroxyalkanoate (PHA) copolymers containing hydroxyhexanoate units, GPC is routinely used to assess the impact of monomer composition and synthesis conditions on the polymer chain length. For instance, studies on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] have shown that the incorporation of 3-hydroxyhexanoate (B1247844) (3HHx) monomers can influence the resulting molecular weight. An analysis of various P(3HB-co-3HHx) samples synthesized by Cupriavidus necator revealed Mw values in the range of 486–520 kDa, with PDI values typically higher than that of the poly(3-hydroxybutyrate) (P(3HB)) homopolymer. mdpi.com Another study reported a P(3HB-co-3HHx) copolymer with a high 3HHx content achieving a high Mw of 12.3 × 10⁵ g/mol and a PDI of 1.41. nih.gov These data are crucial as the molecular weight significantly affects the mechanical and degradation properties of the final material. agilent.com

The choice of eluent and calibration standards is critical for accurate GPC analysis. Chloroform is a common mobile phase for PHA analysis. nih.gov Polystyrene standards are frequently used for calibration, meaning the reported molecular weights are relative to polystyrene. mdpi.comagilent.com

Table 1: Molecular Weight Characteristics of Hydroxyhexanoate-Containing Copolymers Determined by GPC

| Polymer | 3HHx Content (mol%) | Mw (kDa) | Mn (kDa) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| P(3HB-co-3HHx) | Not specified | 1230 | Not specified | 1.41 | nih.gov |

| P(3HB-co-3HHx) | 9.0 | 520 | Not specified | 2.6 | mdpi.com |

| P(3HB-co-3HHx) | 16.4 | 486 | Not specified | 2.7 | mdpi.com |

| P(3HB-co-3HHx) | 38.0 | 511 | Not specified | 2.8 | mdpi.com |

Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are indispensable for investigating the phase transitions and thermal stability of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose. nexus-analytics.com.mytainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov For copolymers like P(HB-co-HHx), the incorporation of hydroxyhexanoate (HHx) monomers significantly influences these properties. Research has demonstrated that increasing the HHx molar fraction from 2.3% to 14.3% in P(3HB-co-3HHx) leads to a decrease in both Tg (from 4°C to -5.9°C) and Tm (from 165°C to 126°C). This reduction in melting temperature broadens the processing window, preventing thermal decomposition during manufacturing. The degree of crystallinity also decreases with higher HHx content, dropping from 54% to 20% across the same range, which contributes to increased flexibility and ductility.

Table 2: Thermal Properties of P(3HB-co-3HHx) Copolymers with Varying Monomer Content

| HHx Content (mol%) | Tg (°C) | Tm (°C) | Crystallinity (%) | Reference |

|---|---|---|---|---|

| 2.3 | 4.0 | 165 | 54 | |

| 4.8 | 0.8 | 154 | 42 | |

| 7.5 | -0.6 | 143 | 35 | |

| 11.4 | -3.1 | 132 | 27 | |

| 14.3 | -5.9 | 126 | 20 |

Microscopic and Scattering Techniques for Supramolecular Assembly Characterization

The macroscopic properties of polymers are governed by their hierarchical structure, from the arrangement of individual chains to the formation of larger crystalline and amorphous domains. Microscopic and scattering techniques provide nanoscale to microscale insights into this supramolecular assembly.

Microscopic Techniques , such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM), are used to visualize the morphology of polymers. nih.govmdpi.com SEM provides high-resolution, three-dimensional images of the surface morphology. nih.gov For instance, SEM studies on polyurethane films containing PHBHHx have been used to observe the development of surface porosity during degradation. nih.gov TEM allows for the study of the internal structure, such as the size and distribution of intracellular PHA granules. nih.gov AFM has become a critical tool for studying the crystalline morphology of polymers at the nanoscale, offering information on surface topography, roughness, and crystal orientation without the need for complex sample preparation that could alter the structure. mdpi.com

Scattering Techniques , including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are powerful methods for analyzing the crystalline structure and larger-scale ordering of polymers. acs.orgwikipedia.org WAXS provides information on the atomic-level arrangement within crystalline domains, allowing for the determination of the crystal lattice structure and the degree of crystallinity, which complements DSC findings. acs.org The technique relies on Bragg's Law to relate the scattering angle to the interplanar spacing in the crystal. acs.org SAXS, conversely, probes larger structural features, typically in the range of 1 to 100 nm. It is used to characterize the size, shape, and arrangement of lamellar stacks, spherulites, and other mesoscale structures that constitute the polymer's supramolecular assembly.

Together, these techniques provide a multi-scale characterization of 4-hydroxyhexanoate-containing polymers, linking molecular properties to the macroscopic performance of the material.

Computational Chemistry and Theoretical Modeling of Sodium 4 Hydroxyhexanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of sodium 4-hydroxyhexanoate at the electronic level. These methods allow for the precise determination of molecular geometries, energies, and the exploration of potential reaction pathways.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy for studying the electronic structure of molecules. google.comnih.gov It is particularly well-suited for determining the ground state geometries and energetics of systems like the 4-hydroxyhexanoate anion and its sodium salt.

In the gas phase, the 4-hydroxyhexanoate anion's geometry is optimized to find the most stable conformation. This typically involves a folded structure due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group. The interaction with the sodium cation can be modeled as an ion pair, where the sodium ion is coordinated to the oxygen atoms of the carboxylate group. DFT calculations can predict the bond lengths, bond angles, and dihedral angles that define this equilibrium structure.

Table 1: Predicted Ground State Geometrical Parameters of 4-Hydroxyhexanoate Anion (Illustrative DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-O1 | 1.26 Å |

| Bond Length | C1-O2 | 1.26 Å |

| Bond Length | C4-O3 | 1.43 Å |

| Bond Length | O3-H | 0.97 Å |

| Bond Angle | O1-C1-O2 | 125° |

| Dihedral Angle | H-O3-C4-C3 | ~60° (gauche) |

Note: These values are illustrative and based on typical DFT calculations for similar hydroxycarboxylate anions. Actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

The energetics of the system, including the total electronic energy and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. nih.gov

Ab Initio Methods for Reaction Pathway Exploration and Transition State Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for exploring reaction pathways and analyzing transition states. researchgate.netrsc.orgmdpi.comnih.gov For this compound, these methods can be used to investigate reactions such as dehydration, oxidation, or esterification.

For instance, the intramolecular cyclization of 4-hydroxyhexanoic acid to form γ-caprolactone can be studied. Ab initio calculations can map the potential energy surface of this reaction, identifying the transition state structure and its associated energy barrier (activation energy). The transition state is a critical point on the reaction coordinate that separates reactants from products. youtube.com Analysis of the transition state geometry provides insights into the mechanism of the reaction.

Table 2: Illustrative Ab Initio Calculation Results for a Hypothetical Dehydration Reaction of 4-Hydroxyhexanoic Acid

| Parameter | Value (kcal/mol) |

| Energy of Reactant | 0.0 |

| Energy of Transition State | +35.2 |

| Energy of Product | -5.8 |

| Activation Energy | 35.2 |

| Enthalpy of Reaction | -5.8 |

Note: The values are hypothetical and serve to illustrate the type of data obtained from ab initio calculations for reaction pathway analysis.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, capturing its conformational changes and interactions with its environment. uiuc.edu These simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the interactions between atoms.

Simulation of Solvation Effects and Ion Pairing in Aqueous and Organic Media

In solution, the behavior of this compound is strongly influenced by its interactions with solvent molecules. MD simulations can model the solvation of the 4-hydroxyhexanoate anion and the sodium cation in different media, such as water or organic solvents.

In aqueous solution, water molecules will form hydrogen bonds with both the carboxylate and hydroxyl groups of the anion. The sodium cation will also be hydrated by a shell of water molecules. MD simulations can provide detailed information about the structure of these solvation shells, including the number of solvent molecules and their average distance from the solute. nih.govchemrxiv.org

The phenomenon of ion pairing, where the sodium cation and the 4-hydroxyhexanoate anion associate in solution, can also be investigated. nih.govnih.govarxiv.orgosti.gov Simulations can distinguish between different types of ion pairs, such as contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP), and determine their relative stabilities.

Coarse-Grained Modeling of Polymer Self-Assembly Driven by 4-Hydroxyhexanoate Units

When 4-hydroxyhexanoate units are part of a larger polymer chain, such as poly(4-hydroxyhexanoate), their interactions can drive the self-assembly of these polymers into larger structures. To simulate these large-scale phenomena, which are often beyond the reach of all-atom MD simulations, coarse-grained (CG) modeling is employed. nih.govwikipedia.orgnih.govaps.orgyoutube.com

In a CG model, groups of atoms are represented as single "beads," which significantly reduces the number of particles in the simulation and allows for longer simulation times and larger system sizes. wikipedia.org For a polymer containing 4-hydroxyhexanoate units, one might coarse-grain the hexanoate backbone and the hydroxyl and sodium counterion into a few interacting beads. These CG simulations can then be used to study processes like micelle formation or the aggregation of polymer chains in solution, driven by the hydrophilic and hydrophobic interactions of the 4-hydroxyhexanoate units.

In Silico Prediction of Spectroscopic Signatures and Spectroscopic Data Interpretation

Computational methods can predict various spectroscopic properties of this compound, which are crucial for interpreting experimental spectra.

DFT and ab initio calculations can be used to predict vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.govnih.govarxiv.orgresearchgate.net By calculating the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular chemical bonds, such as the C=O and C-O stretches of the carboxylate group and the O-H stretch of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. nih.govnih.govacs.orgresearchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. By comparing the calculated chemical shifts with experimental data, the three-dimensional structure of this compound in solution can be refined.

Table 3: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for 4-Hydroxyhexanoate Anion

| Spectroscopic Data | Functional Group/Atom | Predicted Value |

| IR Frequency (cm⁻¹) | O-H stretch | ~3400 |

| IR Frequency (cm⁻¹) | C=O asymmetric stretch | ~1580 |

| IR Frequency (cm⁻¹) | C=O symmetric stretch | ~1420 |

| ¹H NMR Chemical Shift (ppm) | H on C4 | ~3.8 |

| ¹³C NMR Chemical Shift (ppm) | C1 (carboxylate) | ~180 |

Note: These are representative values. Actual predicted values depend on the level of theory, basis set, and solvent model used in the calculation.

Biochemical Pathways and Mechanistic Studies Involving Hydroxyhexanoates

Exploration of Enzymatic Transformations and Metabolic Fates of Hydroxyhexanoates

The metabolism of 4-hydroxy fatty acids such as 4-hydroxyhexanoic acid was, for a long time, poorly understood compared to other hydroxylated fatty acids. nih.gov Recent research has identified a specific catabolic pathway that allows these molecules to enter the conventional fatty acid β-oxidation (FAO) spiral. nih.govresearchgate.net This pathway is crucial for processing 4-hydroxy fatty acids derived from various sources, including diet and lipid peroxidation. researchgate.net

Key to the metabolism of 4-hydroxyhexanoate are two unique enzymes from the acyl-CoA dehydrogenase (ACAD) family: ACAD10 and ACAD11. nih.govnih.gov These enzymes are distinct from other ACADs as they are bifunctional, possessing both a kinase domain and an acyl-CoA dehydrogenase domain. nih.govuclouvain.be This dual functionality facilitates a two-step process to prepare 4-hydroxyacyl-CoAs for entry into β-oxidation. nih.govresearchgate.net

The enzymatic process proceeds as follows:

Phosphorylation : The kinase domain of ACAD10 or ACAD11 phosphorylates the hydroxyl group at the C4 position of the 4-hydroxyacyl-CoA substrate. nih.govnih.gov

Elimination : The acyl-CoA dehydrogenase domain then catalyzes the elimination of the newly added phosphate group, which results in the formation of a 2-enoyl-CoA intermediate. nih.govuclouvain.be This intermediate is a standard substrate for the conventional β-oxidation pathway.

Studies using knockout cell lines have indicated that ACAD10 preferentially metabolizes shorter-chain 4-hydroxy fatty acids (like 4-hydroxyhexanoic acid), while ACAD11 acts on longer-chain variants. nih.govnih.govresearchgate.net This substrate preference appears to be influenced by their subcellular localization; ACAD10 is found in the mitochondria, whereas ACAD11 is located in peroxisomes. nih.govnih.gov

The primary metabolic fate of 4-hydroxyhexanoic acid is its catabolism via the specialized pathway mediated by ACAD10 and ACAD11, which channels it into mitochondrial or peroxisomal β-oxidation for energy production. nih.govuclouvain.be The presence of the hydroxyl group on the fourth carbon prevents direct entry into the standard β-oxidation cycle, necessitating the unique phosphorylation-elimination mechanism. nih.gov

In bacterial systems, 4-hydroxyhexanoate has been identified as a constituent of biosynthetic polyhydroxyalkanoates (PHAs). Certain recombinant bacterial strains can utilize 4-hydroxyhexanoate as a carbon source to synthesize terpolyesters, indicating its incorporation into anabolic pathways in these organisms. While distinct from mammalian metabolism, this highlights the potential for 4-hydroxyhexanoates to serve as building blocks for biopolymers.

In Vitro Interaction Studies with Biological Macromolecules and Model Systems

The interaction of hydroxyhexanoates with biological macromolecules is an area of active investigation, with particular focus on their role as signaling molecules through receptor binding.

Hydroxycarboxylic acid receptors (HCARs) are a family of G protein-coupled receptors (GPCRs) that are activated by various hydroxy fatty acids, such as lactic acid and 3-hydroxyoctanoic acid, and play roles in regulating metabolism and inflammation. nih.govnih.govnih.gov While direct studies on 4-hydroxyhexanoate are limited, the detailed structural and mechanistic data available for HCARs with other ligands provide a strong model for predicting its potential interactions.

Cryo-electron microscopy structures of HCAR2 have revealed a deeply buried orthosteric binding pocket capped by the N-terminus and extracellular loop 2 (ECL2), which isolates the ligand from the external solvent. nih.govnih.gov A key interaction for receptor activation across the HCAR family is the formation of a salt bridge between the carboxyl group of the ligand and a conserved arginine residue within the binding pocket. nih.govresearchgate.net

For a ligand like 4-hydroxyhexanoate, it is anticipated that its carboxylate group would form a similar crucial salt bridge. The hexanoate tail would likely be accommodated within a hydrophobic region of the pocket, engaging with nonpolar residues. The 4-hydroxyl group could form additional hydrogen bonds with specific residues, contributing to binding affinity and specificity.

The structure of a hydroxyhexanoate molecule, including the position of the hydroxyl group and the length of the carbon chain, significantly dictates its interaction with enzymes. The specificity of enzymes like ACAD10 and ACAD11 for different chain lengths of 4-hydroxy fatty acids is a clear example of this principle. nih.govnih.gov

The position of the hydroxyl group is particularly critical. For instance, the metabolism of 4-hydroxyhexanoate via ACAD10/11 is distinct from the ω-oxidation pathways that act on 6-hydroxyhexanoate (B1236181) or the α-oxidation pathways for 2-hydroxy fatty acids. nih.govnih.gov The precise placement of the hydroxyl group determines which enzymes can recognize and process the molecule. This specificity arises from the three-dimensional structure of the enzyme's active site, which is shaped to accommodate substrates with specific geometric and electronic features. Any variation in the ligand's structure can alter its fit within the active site, thereby affecting binding affinity (Km) and the catalytic rate (kcat) of the enzymatic reaction.

Table of Compounds

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Chemistry Approaches for Sodium 4-Hydroxyhexanoate Synthesis

The chemical industry is undergoing a significant transformation towards more environmentally friendly and sustainable practices. The synthesis of this compound is an area ripe for the application of green chemistry principles, aiming to reduce waste, minimize the use of hazardous substances, and utilize renewable resources.

Future research in this domain is likely to concentrate on several key areas:

Biocatalysis: The use of enzymes and whole-cell microorganisms as catalysts offers a highly selective and efficient route to 4-hydroxyhexanoic acid, the precursor to its sodium salt. Biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts. Research could focus on identifying novel enzymes with high specificity for the synthesis of 4-hydroxyhexanoic acid or on engineering existing enzymes to enhance their catalytic efficiency and stability. A multi-enzyme cascade reaction, for instance, has been reported for the synthesis of 4-hydroxyhexanoic acid from cyclohexanol, showcasing the potential of enzymatic pathways.

Renewable Feedstocks: A crucial aspect of green chemistry is the shift from petrochemical-based starting materials to renewable feedstocks. Biomass, such as carbohydrates and lignin, can be converted into platform chemicals that serve as precursors for a wide range of valuable compounds, including 4-hydroxyhexanoic acid. Future investigations will likely explore various metabolic engineering strategies in microorganisms to produce 4-hydroxyhexanoic acid directly from renewable resources like glucose.

Atom Economy and Waste Valorization: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. Additionally, the valorization of waste streams from other industrial processes as starting materials for this compound synthesis presents a promising avenue for creating circular economic models.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Approach | Description | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell microorganisms as catalysts. | High selectivity, mild reaction conditions, reduced energy consumption, and fewer byproducts. |

| Renewable Feedstocks | Utilization of biomass (e.g., sugars, lignin) as starting materials. | Reduced reliance on fossil fuels, lower carbon footprint, and potential for a circular economy. |

| Catalytic Conversion | Development of novel heterogeneous catalysts for the conversion of bio-derived platform molecules. | Catalyst reusability, simplified product purification, and continuous processing. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved reaction control, enhanced safety, higher yields, and easier scalability. |

Integration of 4-Hydroxyhexanoate Derivatives into Novel Supramolecular Assemblies

Supramolecular chemistry, the study of systems composed of a discrete number of molecules held together by non-covalent interactions, offers a powerful platform for the design of functional materials. The unique structure of 4-hydroxyhexanoate, with its hydroxyl and carboxylate functionalities, makes it an intriguing building block for the construction of novel supramolecular assemblies.

While direct research on the integration of 4-hydroxyhexanoate derivatives into supramolecular assemblies is still an emerging field, future research could explore the following paradigms:

Self-Assembling Systems: By modifying the 4-hydroxyhexanoate molecule to create amphiphilic derivatives (molecules with both hydrophilic and hydrophobic parts), researchers could induce self-assembly into various nanostructures such as micelles, vesicles, and nanotubes in solution. These ordered structures could find applications in drug delivery, nanotechnology, and materials science.

Macrocycle Synthesis: The incorporation of 4-hydroxyhexanoate units into macrocyclic structures (large ring-like molecules) could lead to the development of novel host molecules for host-guest chemistry. These macrocycles could be designed to selectively bind to specific guest molecules, with potential applications in sensing, catalysis, and separation technologies.

Hydrogen-Bonded Networks: The hydroxyl and carboxylate groups of 4-hydroxyhexanoate are capable of forming strong hydrogen bonds. This property could be exploited to create extended, ordered networks in the solid state, leading to the development of new crystalline materials with interesting properties, such as porous materials for gas storage or separation.

The table below outlines potential supramolecular structures incorporating 4-hydroxyhexanoate derivatives:

| Supramolecular Structure | Potential Building Block | Driving Force for Assembly | Potential Applications |

| Micelles/Vesicles | Amphiphilic 4-hydroxyhexanoate derivatives | Hydrophobic interactions | Drug delivery, nanoreactors |

| Macrocycles | Covalently linked 4-hydroxyhexanoate units | Covalent synthesis followed by non-covalent host-guest interactions | Molecular recognition, sensing, catalysis |

| Hydrogen-Bonded Networks | 4-hydroxyhexanoic acid or its derivatives | Hydrogen bonding | Crystal engineering, functional materials |

| Coordination Polymers | This compound with metal ions | Metal-ligand coordination | Porous materials, catalysis |

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Biological Systems

The boundary between synthetic chemistry and biology is becoming increasingly blurred, with chemists and biologists collaborating to address complex scientific challenges. This compound and its derivatives are well-positioned to be at the forefront of this cross-disciplinary research.

Future research at this interface could focus on several exciting areas:

Biocompatible Materials: 4-hydroxyhexanoic acid is a known monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters. nih.gov Research is ongoing to produce novel PHAs with tailored properties by incorporating 4-hydroxyhexanoate and other monomers. These materials have significant potential in biomedical applications, such as in tissue engineering, drug delivery systems, and medical implants. nih.gov For instance, terpolyesters containing 3-hydroxybutyrate (B1226725), 3-hydroxyvalerate, and 3-hydroxyhexanoate (B1247844) have demonstrated good biocompatibility. explorationpub.com

Metabolic Engineering and Synthetic Biology: The tools of synthetic biology can be used to engineer microorganisms to produce this compound and its derivatives with high efficiency and specificity. By introducing and optimizing new metabolic pathways in bacteria or yeast, it may be possible to create "cell factories" for the sustainable production of these compounds from simple, renewable feedstocks.

Chemical Probes for Biological Systems: Modified 4-hydroxyhexanoate derivatives could be designed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize the uptake and metabolism of this compound within cells, providing insights into cellular metabolic pathways.

The following table highlights key areas of cross-disciplinary research involving 4-hydroxyhexanoate:

| Research Area | Description | Potential Impact |

| Biocompatible Polymers | Synthesis and characterization of polyhydroxyalkanoates (PHAs) containing 4-hydroxyhexanoate units. | Development of new biodegradable materials for medical implants, tissue engineering, and drug delivery. |

| Metabolic Engineering | Engineering microorganisms to produce 4-hydroxyhexanoic acid from renewable resources. | Sustainable and cost-effective production of a valuable platform chemical. |

| Synthetic Biology | Designing and constructing novel biological pathways for the synthesis of 4-hydroxyhexanoate derivatives. | Creation of customized molecules with specific functionalities for various applications. |

| Chemical Biology | Using modified 4-hydroxyhexanoate derivatives as tools to study biological systems. | A deeper understanding of cellular metabolism and the development of new diagnostic tools. |

Q & A

Q. How can researchers leverage computational tools to validate experimental findings for this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict NMR/IR spectra and compare with empirical data.

- Use molecular docking software (e.g., AutoDock) to simulate ligand-receptor interactions.

- Validate simulations with experimental binding assays (e.g., surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.